3-((4-Aminopyridin-2-yl)oxy)propan-1-ol
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Overview
Description
3-((4-Aminopyridin-2-yl)oxy)propan-1-ol is a chemical compound with the molecular formula C8H12N2O2 It is a heterocyclic compound containing a pyridine ring substituted with an amino group and an oxypropanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Aminopyridin-2-yl)oxy)propan-1-ol typically involves the reaction of 4-aminopyridine with an appropriate epoxide, such as glycidol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the opening of the epoxide ring and subsequent nucleophilic attack by the amino group on the pyridine ring. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques, such as recrystallization or chromatography, would be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-((4-Aminopyridin-2-yl)oxy)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
3-((4-Aminopyridin-2-yl)oxy)propan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Mechanism of Action
The mechanism of action of 3-((4-Aminopyridin-2-yl)oxy)propan-1-ol depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The amino group and the oxypropanol moiety can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets would vary based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
- 3-((4-Aminopyridin-3-yl)oxy)propan-1-ol
- 3-(2-Aminopyridin-3-yl)propan-1-ol
- 2-(4-Aminopyridin-3-yl)propan-2-ol
Uniqueness
3-((4-Aminopyridin-2-yl)oxy)propan-1-ol is unique due to the specific positioning of the amino and oxypropanol groups on the pyridine ring. This unique structure can result in different chemical reactivity and biological activity compared to its analogs. The specific arrangement of functional groups can influence the compound’s solubility, stability, and interaction with other molecules, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H12N2O2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-(4-aminopyridin-2-yl)oxypropan-1-ol |
InChI |
InChI=1S/C8H12N2O2/c9-7-2-3-10-8(6-7)12-5-1-4-11/h2-3,6,11H,1,4-5H2,(H2,9,10) |
InChI Key |
YQJWFVZMKLJLQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1N)OCCCO |
Origin of Product |
United States |
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